![molecular formula C20H18O7 B011168 (2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one CAS No. 105377-66-0](/img/structure/B11168.png)
(2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shuterone A is a naturally occurring compound found in certain plant species. It belongs to the class of flavonoids, which are known for their diverse biological activities. Shuterone A has garnered interest due to its potential therapeutic properties and its role in plant defense mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Shuterone A typically involves the use of precursor molecules that undergo a series of chemical reactions to form the final compound. One common synthetic route includes the use of chalcones as starting materials, which are then subjected to cyclization reactions under acidic or basic conditions to form the flavonoid structure.
Industrial Production Methods
Industrial production of Shuterone A can be achieved through the extraction from plant sources or through chemical synthesis. The extraction process involves the use of solvents to isolate the compound from plant material, followed by purification steps such as chromatography. Chemical synthesis, on the other hand, involves the use of readily available starting materials and optimized reaction conditions to produce Shuterone A on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Shuterone A undergoes various types of chemical reactions, including:
Oxidation: Shuterone A can be oxidized to form quinones, which are compounds with potential biological activity.
Reduction: Reduction of Shuterone A can lead to the formation of dihydroflavonoids.
Substitution: Substitution reactions can occur at different positions on the flavonoid ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Shuterone A is used as a model compound to study the reactivity and properties of flavonoids.
Biology: It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial activities, making it a subject of interest in biological research.
Medicine: Shuterone A is being investigated for its potential therapeutic effects, including its role in cancer prevention and treatment, as well as its ability to modulate immune responses.
Industry: The compound is used in the development of natural dyes, cosmetics, and food additives due to its color and bioactive properties.
Mechanism of Action
The mechanism of action of Shuterone A involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Shuterone A scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: Shuterone A disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
Shuterone B: Another flavonoid with similar structure and properties.
Quercetin: A well-known flavonoid with strong antioxidant and anti-inflammatory activities.
Kaempferol: Another flavonoid with potential therapeutic effects.
Uniqueness of Shuterone A
Shuterone A stands out due to its unique combination of biological activities and its potential applications in various fields. Its distinct chemical structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
105377-66-0 |
|---|---|
Molecular Formula |
C20H18O7 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H18O7/c1-8(2)13-6-11-14(26-13)7-15-16(17(11)23)18(24)19(25)20(27-15)10-4-3-9(21)5-12(10)22/h3-5,7,13,19-23,25H,1,6H2,2H3/t13-,19+,20-/m1/s1 |
InChI Key |
YCKRFEBXJFABIS-CAYVGHNUSA-N |
SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@@H]([C@H](C3=O)O)C4=C(C=C(C=C4)O)O)O |
Canonical SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
Synonyms |
Shuterone A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


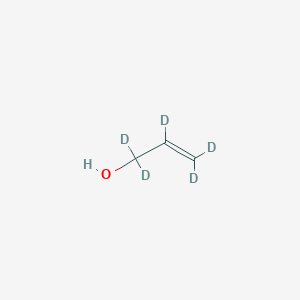

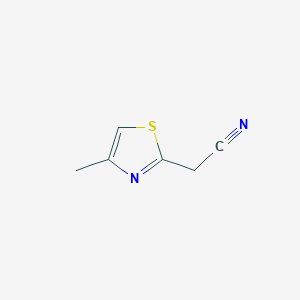
![[(3-bromo-1,2,4-thiadiazol-5-ylthio)methyl] methylcyanocarbonimidodithioate](/img/structure/B11095.png)


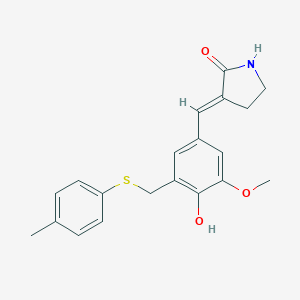

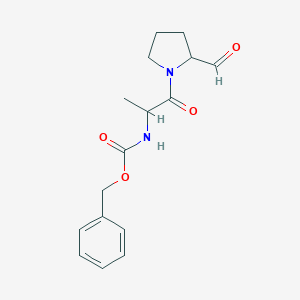
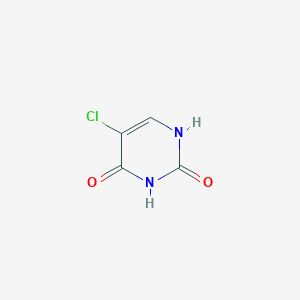
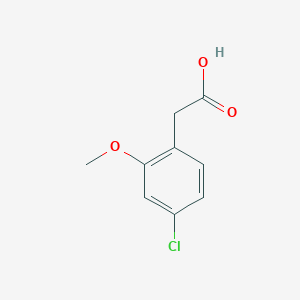
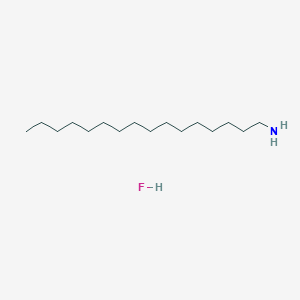
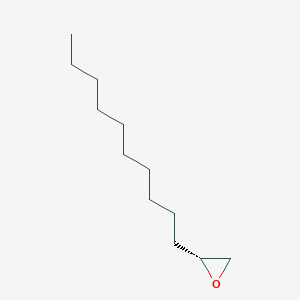
![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
